Trisodium pentacyanoaminoferrate

概要

説明

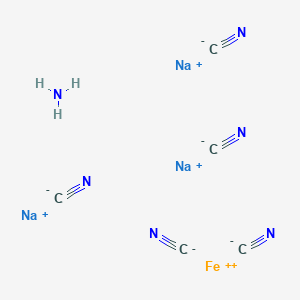

Trisodium pentacyanoaminoferrate, also known as Sodium Pentacyanoammineferroate (II) Hydrate, is a chemical compound with the molecular formula C5H3FeN6Na3 . It appears as a yellow or green solid .

Physical And Chemical Properties Analysis

Trisodium pentacyanoaminoferrate is a solid, crystalline powder that is yellow or green in color . It has a molecular weight of 271.93 g/mol . More specific physical and chemical properties are not available in the search results.科学的研究の応用

Spectrophotometric Determination

Trisodium pentacyanoaminoferrate has been used in the spectrophotometric determination of chloramphenicol and its esters in complex drug mixtures . When aromatic nitro compounds are reduced with zinc and calcium chloride and reacted with trisodium pentacyanoaminoferrate, they give a purple product having an absorbance maximum between 480 and 540nm . This reaction has been applied to develop a quantitative method for the determination of chloramphenicol and its esters .

Industrial Testing Applications

Trisodium pentacyanoaminoferrate is used in various industrial testing applications . However, the specific details of these applications are not mentioned in the source.

Silver Nanoparticle Synthesis

Although the source does not directly mention Trisodium pentacyanoaminoferrate, it discusses the synthesis of silver nanoparticles . Given the chemical properties of Trisodium pentacyanoaminoferrate, it’s plausible that it could be used in similar processes.

Safety and Hazards

作用機序

Target of Action

It’s known that similar compounds, such as the calcium and zinc trisodium salts of dtpa, interact with transuranic radionuclides . These radionuclides are the primary targets, and the compound works by forming highly stable complexes with them .

Mode of Action

Trisodium pentacyanoaminoferrate interacts with its targets by exchanging cations with transuranic radionuclides to form higher affinity complexes . This interaction promotes the elimination of these radionuclides by glomerular filtration into the urine .

Biochemical Pathways

The process of forming complexes with radionuclides and promoting their elimination can impact various biochemical processes, particularly those related to metal ion homeostasis .

Pharmacokinetics

Based on its mode of action, it can be inferred that the compound is likely to be excreted via the kidneys after forming complexes with radionuclides .

Result of Action

The primary result of trisodium pentacyanoaminoferrate’s action is the formation of stable complexes with radionuclides, leading to their elimination from the body . This can help reduce the body’s burden of these potentially harmful substances.

Action Environment

The efficacy and stability of trisodium pentacyanoaminoferrate can be influenced by various environmental factors. For instance, the presence of other metal ions could potentially interfere with its ability to form complexes with radionuclides . Additionally, factors such as pH and temperature could potentially affect the stability of the compound and its complexes .

特性

IUPAC Name |

trisodium;azane;iron(2+);pentacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5CN.Fe.H3N.3Na/c5*1-2;;;;;/h;;;;;;1H3;;;/q5*-1;+2;;3*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMPDCMTFVOHSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.[Na+].[Na+].[Na+].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FeN6Na3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13717-31-2 (Parent) | |

| Record name | Ferrate(3-), amminepentakis(cyano-C)-, trisodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

271.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14099-05-9 | |

| Record name | Ferrate(3-), amminepentakis(cyano-C)-, trisodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

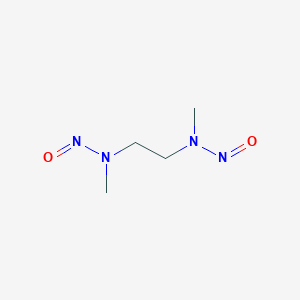

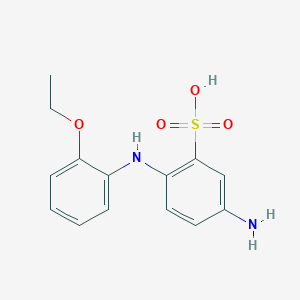

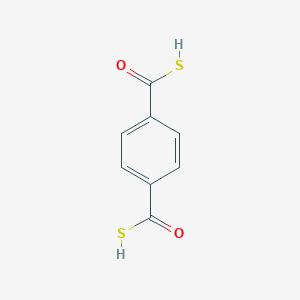

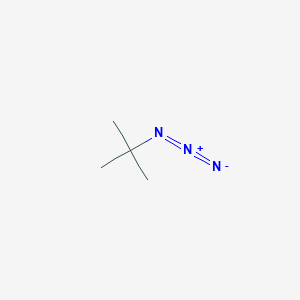

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does trisodium pentacyanoaminoferrate enable the spectrophotometric determination of chloramphenicol and its esters?

A1: Trisodium pentacyanoaminoferrate reacts with aromatic nitro compounds, like chloramphenicol, after their reduction with zinc and calcium chloride. This reaction forms a purple-colored product. [] This product exhibits maximum absorbance in the visible light range between 480 and 540 nm. By measuring the absorbance of the solution at this specific wavelength, the concentration of chloramphenicol or its esters can be determined using the Beer-Lambert law. [] This method allows for quantitative analysis of these compounds, even within complex drug mixtures. []

Q2: What are the advantages of using trisodium pentacyanoaminoferrate for this type of analysis?

A2: The research highlights several benefits of using trisodium pentacyanoaminoferrate in this specific spectrophotometric method:

- Sensitivity: The method demonstrates good sensitivity, enabling the determination of chloramphenicol and its esters within a concentration range of 4 to 32 micrograms/mL. []

- Selectivity: The reaction is specific to aromatic nitro compounds. Importantly, common excipients and other drugs often present in combination formulations with chloramphenicol, such as benzocaine, lignocaine, sulfadiazine, nitrofurantoin, ascorbic acid, hydrocortisone, prednisolone, streptomycin, and tetracycline, do not interfere with the analysis. [] This eliminates the need for time-consuming separation steps.

- Simplicity: The procedure is relatively straightforward, involving reduction of the nitro group followed by reaction with trisodium pentacyanoaminoferrate and subsequent spectrophotometric measurement. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4,8,10-Tetraoxaspiro[5.5]undecane](/img/structure/B86839.png)